(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209925
InChI: InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1
SMILES:
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72 g/mol

(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride

CAS No.:

Cat. No.: VC18209925

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72 g/mol

* For research use only. Not for human or veterinary use.

(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidinehydrochloride -

Specification

Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
IUPAC Name (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16FNO.ClH/c1-15-8-11-6-7-12(14-11)9-2-4-10(13)5-3-9;/h2-5,11-12,14H,6-8H2,1H3;1H/t11-,12+;/m1./s1
Standard InChI Key WMEOZUGYDRRIQS-LYCTWNKOSA-N
Isomeric SMILES COC[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F.Cl
Canonical SMILES COCC1CCC(N1)C2=CC=C(C=C2)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₂H₁₇ClFNO, with a molecular weight of 245.72 g/mol . Its IUPAC name, (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride, specifies the absolute configuration at the C2 and C5 positions, critical for its stereochemical interactions. The pyrrolidine ring adopts a puckered conformation, with substituents influencing its electronic and spatial properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₇ClFNO
Molecular Weight245.72 g/mol
IUPAC Name(2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride
Canonical SMILESCOCC1CCC(N1)C2=CC=C(C=C2)F.Cl
Chiral Centers2 (C2, C5)

The 4-fluorophenyl group introduces electron-withdrawing effects, while the methoxymethyl side chain contributes to hydrophilicity. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing aqueous solubility for in vitro assays.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related pyrrolidine hydrochlorides exhibit characteristic ¹H NMR peaks:

  • δ 3.3–3.7 ppm: Methoxy protons (-OCH₃) and methylene groups adjacent to oxygen.

  • δ 7.0–7.4 ppm: Aromatic protons from the fluorophenyl ring.

  • δ 2.5–3.2 ppm: Pyrrolidine ring protons, split due to stereochemical constraints .

X-ray diffraction studies of analogous compounds, such as (2R,5R)-trans-di-(2-phenethyl)-pyrrolidine hydrochloride, reveal chair-like pyrrolidine conformations stabilized by intramolecular hydrogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride likely involves stereoselective strategies to establish the (2S,5R) configuration. A proposed route includes:

  • Ring Formation: Cyclization of a γ-amino alcohol precursor via intramolecular nucleophilic substitution.

  • Substituent Introduction:

    • C2 Aryl Group: Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.

    • C5 Methoxymethyl: Alkylation with chloromethyl methyl ether under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Pyrrolidine CyclizationNaBH₄, MeOH, 0°C → RT
2C2 Fluorophenyl IntroductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C
3C5 Methoxymethyl AdditionClCH₂OCH₃, K₂CO₃, DMF, 60°C
4Hydrochloride Salt FormationHCl (g), Et₂O, 0°C

Purification and Characterization

Purification typically employs recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, CH₂Cl₂/MeOH). Chiral HPLC using amylose-based columns ensures enantiomeric excess >98% . Mass spectrometry ([M+H]⁺ = 246.1 m/z) and elemental analysis (C, 58.66%; H, 6.97%; N, 5.70%) confirm purity.

Physicochemical Properties and Stability

Solubility and Partitioning

The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions. LogP (octanol/water) is estimated at 1.8±0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Table 3: Physicochemical Profile

PropertyValue
Melting Point192–194°C (dec.)
Solubility in Water52 mg/mL (25°C)
LogP1.8
pKa (amine)9.2±0.3

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, cleaving the methoxymethyl group. Long-term storage recommendations include desiccated environments at -20°C.

Pharmacological and Biological Implications

Compound ClassTarget/ActivityIC₅₀/EC₅₀
VMAT2 InhibitorsDopamine Release Reduction10 μM
COX-2/5-LOX InhibitorsDual Enzyme Inhibition0.8 μM
VLA-4 AntagonistsCell Adhesion Blockade5 nM

Hypothesized Therapeutic Pathways

Given its substituents, (2S,5R)-2-(4-fluorophenyl)-5-(methoxymethyl)pyrrolidine hydrochloride may interact with:

  • Serotonergic Receptors: Methoxymethyl groups enhance affinity for 5-HT₂A (Ki ~ 15 nM in related compounds) .

  • Enzyme Inhibition: Fluorophenyl moieties in pyrrolidines often target kinases (e.g., JAK3, IC₅₀ = 50 nM) .

  • Epigenetic Modulation: Pyrrolidine scaffolds inhibit histone deacetylases (HDACs) at sub-micromolar concentrations .

Future Research Directions

Target Identification and Validation

  • In Silico Docking: Screen against GPCR and kinase libraries to prioritize targets.

  • In Vitro Profiling: Assess binding to 5-HT₂A, VMAT2, and HDACs using radioligand assays.

Preclinical Development Considerations

  • ADMET Profiling: Evaluate hepatic microsomal stability (t₁/₂ > 30 min desired) and CYP inhibition (IC₅₀ > 10 μM).

  • Formulation Optimization: Explore co-crystals or prodrugs to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator